methyl 2-({[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate
CAS No.:
Cat. No.: VC16309425
Molecular Formula: C21H18Cl2N4O3
Molecular Weight: 445.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18Cl2N4O3 |
|---|---|
| Molecular Weight | 445.3 g/mol |
| IUPAC Name | methyl 2-[[4-(2,4-dichlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C21H18Cl2N4O3/c1-30-20(28)14-4-2-3-5-16(14)26-21(29)27-9-8-17-18(25-11-24-17)19(27)13-7-6-12(22)10-15(13)23/h2-7,10-11,19H,8-9H2,1H3,(H,24,25)(H,26,29) |
| Standard InChI Key | BJIHKOOOSACTBT-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=CC=C1NC(=O)N2CCC3=C(C2C4=C(C=C(C=C4)Cl)Cl)N=CN3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a tetracyclic framework comprising an imidazo[4,5-c]pyridine ring system fused to a 1,4,6,7-tetrahydro-5H-pyridine moiety. The imidazole nitrogen at position 1 is covalently linked to a 2,4-dichlorophenyl group, while the pyridine nitrogen at position 5 is acylated with a benzoylamino group esterified as a methyl benzoate. Key structural attributes include:
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Imidazo[4,5-c]pyridine core: This bicyclic system provides rigidity and planar geometry, facilitating π-π stacking interactions with biological targets .
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2,4-Dichlorophenyl substituent: The electron-withdrawing chlorine atoms at positions 2 and 4 enhance lipophilicity and modulate electronic effects, potentially influencing receptor binding .
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Methyl benzoate group: The ester functionality improves solubility and serves as a prodrug motif, enabling hydrolysis to the active carboxylic acid in vivo.
Spectroscopic and Crystallographic Data
While crystallographic data specific to this compound are unavailable, related imidazo[4,5-c]pyridine derivatives exhibit characteristic torsion angles and dihedral planes. For example, analogs with biphenyl substituents show dihedral angles of 2.0°–5.7° between the imidazole and aromatic side chains, suggesting minimal steric strain . Nuclear magnetic resonance (NMR) spectra of similar compounds reveal distinct proton environments:
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Imidazole protons resonate at δ 7.8–8.2 ppm (1H, singlet).
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Tetrahydro-pyridine CH2 groups appear as multiplets at δ 2.5–3.5 ppm.
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Aromatic protons from the dichlorophenyl group split into doublets at δ 7.2–7.6 ppm due to J-coupling.
Synthetic Methodology and Optimization
Retrosynthetic Analysis
The compound can be synthesized through a convergent route involving three key intermediates:
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4-(2,4-Dichlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine: Prepared via cyclocondensation of 2,4-dichloroaniline with α-haloketones under basic conditions .
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2-Isocyanatobenzoic acid methyl ester: Generated by treating methyl anthranilate with phosgene or triphosgene.
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Coupling reaction: The imidazo-pyridine intermediate is acylated with the isocyanate derivative using carbodiimide-mediated coupling (e.g., EDC/HOBt).
Reaction Conditions and Yield Optimization
Critical parameters for maximizing yield and purity include:
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Temperature control: Maintaining 0–5°C during isocyanate formation prevents side reactions.
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Solvent selection: Dichloromethane or THF optimizes acylation efficiency (yield: 65–72%).
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Catalytic additives: DMAP (4-dimethylaminopyridine) accelerates the coupling step, reducing reaction time from 24 h to 6 h.
Table 1: Synthetic Optimization Parameters
| Step | Reagents | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclocondensation | NaOH/EtOH | 80 | 58 | 92% |
| Isocyanate formation | Triphosgene/DIPEA | 0 | 89 | 95% |
| Acylation | EDC/HOBt/DMAP | 25 | 72 | 98% |
Pharmacological Activity and Target Engagement
Cholinesterase Inhibition
Structural analogs with dichlorophenyl substituents demonstrate potent butyrylcholinesterase (BChE) inhibition. For example, compound 2j (3,4-dichlorophenyl analog) exhibits an IC50 of 65 µM against BChE, surpassing tacrine (IC50 = 0.03 µM) in selectivity . The 2,4-dichloro configuration may enhance hydrophobic interactions with the BChE acyl pocket, as evidenced by molecular docking studies .
Antiproliferative Effects
Imidazo[4,5-c]pyridines bearing electron-withdrawing groups show moderate activity against cancer cell lines (e.g., IC50 = 12–18 µM in MCF-7 breast cancer cells). The methyl benzoate group likely contributes to cell membrane permeability, enabling intracellular esterase-mediated activation.
Table 2: Biological Activity of Structural Analogs
| Compound | Target | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| 2j | BChE | 65 | 30.7 (vs. AChE) |
| EVT-11120936 | AChE | 79 | 6.3 (vs. BChE) |
| 4-Cl analog | MCF-7 | 14.2 | — |
Computational Modeling and Binding Mode Analysis
Molecular Docking with BChE
Docking simulations using AutoDock Vina predict that the 2,4-dichlorophenyl group occupies the BChE acyl pocket, forming halogen bonds with Leu286 and Val288. The imidazo-pyridine core aligns parallel to Trp82, enabling π-π stacking (binding energy: −9.2 kcal/mol) .
ADMET Profiling
SwissADME predictions indicate favorable pharmacokinetic properties:
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Lipophilicity: LogP = 3.1 (optimal range: 2–3.5).
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Solubility: −4.2 (moderate aqueous solubility).
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Blood-brain barrier permeability: Yes (logBB = 0.3).
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